5-(Methylsulfanyl)pentan-1-ol
Description
5-(Methylsulfanyl)pentan-1-ol (CAS: Not explicitly provided in evidence) is a primary alcohol with a methylsulfanyl (S-CH₃) group at the fifth carbon of a pentanol backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and increased hydrophobicity from the thioether substituent. For example, sulfur-containing alcohols like 5-(methylsulfanyl)-4H-1,2,4-triazoles exhibit distinct spectral and reactivity profiles due to sulfur's electron-donating effects . The methylsulfanyl group may enhance dimerization tendencies in ionization processes, as observed in similar alcohols during mass spectrometry .
Properties
IUPAC Name |
5-methylsulfanylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OS/c1-8-6-4-2-3-5-7/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCHYZLZZVVQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)pentan-1-ol typically involves the reaction of 5-bromopentan-1-ol with methylthiolate. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group .
Industrial Production Methods
In industrial settings, the production of 5-(Methylsulfanyl)pentan-1-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)pentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the methylsulfanyl group to a methyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted pentanol.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(Methylsulfanyl)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)pentan-1-ol involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Structural and Functional Differences
- Sulfur vs. Nitrogen Substituents: The methylsulfanyl group in 5-(methylsulfanyl)pentan-1-ol differs from nitrogen-containing analogs (e.g., 5-(diethylamino)pentan-1-ol) in electronic effects. Sulfur’s lower electronegativity reduces hydrogen-bonding capacity compared to amines, impacting solubility and boiling points .
- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthalene in 5-(naphthalen-2-yl)pentan-1-ol) increase molecular rigidity and melting points compared to aliphatic thioethers .
Physicochemical Properties
- Boiling Points: 5-(Diethylamino)pentan-1-ol has a high boiling point (224.3°C) due to intermolecular hydrogen bonding from the amine group, whereas pentan-1-ol (138°C) relies on weaker hydroxyl interactions . The methylsulfanyl analog likely falls between these values due to sulfur’s polarizability.
- Solubility : Sulfur-containing alcohols may exhibit lower water solubility than pentan-1-ol but higher than aromatic derivatives like 5-(naphthalen-2-yl)pentan-1-ol .
Biological Activity
5-(Methylsulfanyl)pentan-1-ol, a sulfur-containing organic compound, has garnered attention for its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
5-(Methylsulfanyl)pentan-1-ol is characterized by the following molecular structure:
- Molecular Formula : C6H14OS
- Molecular Weight : 134.25 g/mol
The presence of a methylsulfanyl group is significant as it can influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing sulfur, such as 5-(Methylsulfanyl)pentan-1-ol, exhibit notable antimicrobial properties. A study evaluating various sulfur-containing compounds against bacterial strains demonstrated that 5-(Methylsulfanyl)pentan-1-ol showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of 5-(Methylsulfanyl)pentan-1-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of 5-(Methylsulfanyl)pentan-1-ol has been evaluated in vitro using various cancer cell lines. In particular, studies have demonstrated its cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).
Case Study: Cytotoxicity in Cancer Cell Lines
A recent study reported that treatment with 5-(Methylsulfanyl)pentan-1-ol resulted in a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase activity in treated cells.
Antioxidant Activity
The antioxidant potential of 5-(Methylsulfanyl)pentan-1-ol has also been investigated. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The results indicate that this compound possesses significant antioxidant activity, which may contribute to its protective effects against various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
